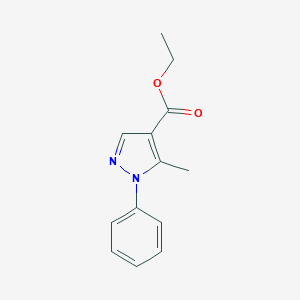

Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 85879. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-methyl-1-phenylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-3-17-13(16)12-9-14-15(10(12)2)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYIOIOHRWLZCDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70237568 | |

| Record name | Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89193-16-8 | |

| Record name | Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89193-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089193168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 89193-16-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate synthesis pathway

An In-Depth Technical Guide to the Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry and materials science.[1] Its unique electronic properties and structural versatility allow it to serve as a key pharmacophore in a multitude of therapeutic agents, exhibiting anti-inflammatory, antimicrobial, anticancer, and antipyretic activities.[2] this compound is a particularly valuable derivative, serving as a versatile precursor for the synthesis of more complex, biologically active molecules.[3]

This guide provides an in-depth exploration of a robust and efficient one-pot, three-component synthesis for this target compound. Moving beyond a simple recitation of steps, we will dissect the underlying reaction mechanism, justify the selection of reagents, and present a comprehensive, field-proven protocol suitable for implementation in a research or drug development setting.

Primary Synthesis Pathway: A One-Pot Three-Component Condensation

The synthesis of this compound is elegantly achieved through a one-pot condensation reaction involving three core components:

-

Ethyl acetoacetate: A classic 1,3-dicarbonyl compound that provides the carbon backbone for the pyrazole ring.

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) or a similar aminal like N,N-dimethyldimethoxymethanamine: This reagent acts as a C1 building block, installing the carbon atom that will become C4 of the pyrazole ring, and critically, directs the regioselectivity of the cyclization.

-

Phenylhydrazine: The source of the two nitrogen atoms for the heterocyclic ring.

This convergent approach is favored for its operational simplicity, high atom economy, and ability to construct the target molecule in a single, controlled sequence, often leading to high yields.[4]

Caption: High-level workflow for the one-pot synthesis.

Mechanistic Dissection: A Self-Validating Protocol

Understanding the reaction mechanism is paramount for troubleshooting, optimization, and adaptation. The process unfolds in three distinct, sequential stages within the single reaction vessel.

-

Formation of the Enaminone Intermediate: The reaction initiates with the attack of the active methylene group of ethyl acetoacetate (in its enol form) on the electrophilic carbon of DMF-DMA. This is followed by the elimination of two molecules of methanol, resulting in the formation of a key intermediate: an activated enaminone. This step is crucial as it "pre-functionalizes" the ethyl acetoacetate, ensuring the subsequent attack by phenylhydrazine occurs at the correct position to yield the desired 4-carboxylate isomer, rather than the pyrazolone isomer often seen in the classic Knorr synthesis.[5][6]

-

Hydrazine Condensation: The more nucleophilic nitrogen of phenylhydrazine attacks the β-carbon of the enaminone (the one derived from the original ketone of ethyl acetoacetate). This is followed by a proton transfer and the elimination of dimethylamine, forming a phenylhydrazone intermediate.

-

Intramolecular Cyclization & Aromatization: The terminal nitrogen of the hydrazone moiety then performs an intramolecular nucleophilic attack on the ester carbonyl carbon. This cyclization step, followed by the elimination of an ethanol molecule, leads to the formation of the stable, aromatic pyrazole ring, driving the reaction to completion.

Caption: Stepwise mechanism of the three-component reaction.

Experimental Protocol

The following protocol is a synthesized representation based on established methodologies for the one-pot synthesis of the title compound.[4]

Materials:

-

Ethyl acetoacetate

-

Phenylhydrazine

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Ethanol (Absolute)

Procedure:

-

Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add absolute ethanol as the solvent.

-

Reagent Addition: In equimolar amounts, add ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal, and phenylhydrazine to the flask. The order of addition is generally not critical, but adding the phenylhydrazine last is common practice.

-

Reaction Conditions: The mixture is heated to reflux with continuous stirring. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed.

-

Isolation: Upon completion, the reaction mixture is cooled to room temperature and then further chilled in an ice bath to facilitate precipitation of the product.

-

Purification: The precipitated solid is collected by vacuum filtration, washed with a small amount of cold ethanol to remove soluble impurities, and then dried. For higher purity, the crude product is recrystallized from ethanol.[4] The final product is typically a crystalline solid.[4]

Quantitative Data and Characterization

The following table provides representative quantitative data for the synthesis.

| Parameter | Value | Notes |

| Reactant Stoichiometry | 1 : 1 : 1 | (Ethyl acetoacetate : Phenylhydrazine : DMF-DMA) |

| Solvent | Absolute Ethanol | Provides good solubility for reactants and allows precipitation of the product upon cooling. |

| Temperature | Reflux (~78 °C) | Standard reflux temperature for ethanol. |

| Reaction Time | 4-6 hours | Varies based on scale; monitor by TLC for completion. |

| Typical Yield | >80% | High yields are characteristic of this efficient one-pot method. |

| Melting Point | 73-75 °C | A sharp melting range indicates high purity of the final product.[4] |

Product Characterization: The structure of the synthesized this compound is confirmed through standard spectroscopic methods.

-

¹H NMR: The spectrum will show characteristic signals for the ethyl ester protons (a triplet and a quartet), a singlet for the methyl group on the pyrazole ring, multiplets for the phenyl group protons, and a distinct downfield singlet for the lone proton on the pyrazole ring (C3-H).[4]

-

FTIR: The infrared spectrum will exhibit a strong absorption band for the ester carbonyl (C=O) stretch (around 1700-1720 cm⁻¹) and aromatic C-H stretching vibrations.[4]

-

Elemental Analysis: Confirms the empirical formula (C₁₃H₁₄N₂O₂) of the compound.[4]

Context: Comparison with Foundational Syntheses

To fully appreciate the elegance of the three-component synthesis, it is useful to compare it with the foundational Knorr Pyrazole Synthesis , first reported in the 1880s.[1] The classic Knorr reaction involves the condensation of a β-ketoester, like ethyl acetoacetate, with a hydrazine.[5]

However, the direct reaction between ethyl acetoacetate and phenylhydrazine overwhelmingly yields 3-methyl-1-phenyl-5-pyrazolone , not the desired 4-carboxylate isomer.[5][6] This is because the initial condensation occurs between the ketone of the ketoester and the hydrazine, followed by an intramolecular attack of the second nitrogen atom onto the ester group, leading to the pyrazolone ring system.[6]

The three-component synthesis described herein circumvents this regiochemical issue by using DMF-DMA to activate the central methylene carbon of ethyl acetoacetate first. This strategic modification fundamentally alters the reactivity of the substrate, directing the cyclization to produce the thermodynamically stable and synthetically versatile this compound.

Conclusion

The one-pot, three-component condensation of ethyl acetoacetate, a DMF acetal, and phenylhydrazine represents a highly efficient, regioselective, and high-yielding pathway for the synthesis of this compound. Its operational simplicity and the mechanistic control it offers make it a superior choice for researchers and drug development professionals requiring access to this valuable heterocyclic building block. This guide provides the technical and theoretical foundation necessary for the successful implementation and potential optimization of this powerful synthetic transformation.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sid.ir [sid.ir]

- 3. Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. books.rsc.org [books.rsc.org]

- 6. chemhelpasap.com [chemhelpasap.com]

A Comprehensive Spectroscopic and Structural Elucidation of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed, multi-faceted spectroscopic analysis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1][2][3] Pyrazole derivatives are known to exhibit a wide range of biological activities, making their precise structural characterization a critical step in drug discovery and development.[3] This document serves as an authoritative reference for researchers, offering a cohesive workflow for structural confirmation using Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Each section explains the causality behind experimental choices, provides validated protocols, and offers an expert interpretation of spectral data, grounded in established scientific principles.

Molecular Structure and Chemical Identity

This compound (C₁₃H₁₄N₂O₂) is a substituted pyrazole featuring a phenyl ring at the N1 position, a methyl group at C5, and an ethyl carboxylate group at the C4 position. The structural arrangement of these substituents dictates the molecule's chemical and electronic environment, which is precisely mapped by the spectroscopic techniques detailed herein.

Chemical Identity:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₃H₁₄N₂O₂

-

Molecular Weight: 230.26 g/mol

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Expertise & Rationale: ¹H NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides precise information about the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (spin-spin splitting), and their relative quantities (integration).[5][6] For the target molecule, ¹H NMR is indispensable for confirming the specific substitution pattern on the pyrazole ring and identifying the constituent ethyl, methyl, and phenyl groups.

Experimental Protocol (Self-Validating)

-

Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively dissolves a wide range of organic compounds and its residual proton signal does not overlap with key analyte signals.[7]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS provides a reference signal at 0.00 ppm, ensuring the accuracy and reproducibility of chemical shift measurements.[5]

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 300 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion and resolution.

-

Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Accumulate at least 16 scans to ensure a high signal-to-noise ratio.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase correction and baseline correction to obtain a clean, interpretable spectrum.

Caption: Standard workflow for ¹H NMR spectroscopic analysis.

Data Interpretation

The experimental ¹H NMR spectrum, acquired in DMSO-d₆, reveals distinct signals that perfectly correspond to the proposed structure.[7]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| 7.99 | Singlet | 1H | Pyrazole H | The lone proton on the pyrazole ring is a singlet as it has no adjacent protons. Its downfield shift is due to the aromatic nature of the ring. |

| 7.49–7.57 | Multiplet | 5H | Phenyl H | Protons on the phenyl ring appear as a complex multiplet, characteristic of a monosubstituted benzene ring.[7] |

| 4.22 | Quartet | 2H | -O-CH₂ -CH₃ | The methylene protons are split into a quartet by the three neighboring methyl protons (n+1 = 3+1 = 4).[7] The adjacent electronegative oxygen atom shifts this signal downfield. |

| 2.49 | Singlet | 3H | Pyrazole-CH₃ | The methyl group protons appear as a singlet because they have no adjacent protons to couple with.[7] |

| 1.26 | Triplet | 3H | -O-CH₂-CH₃ | The terminal methyl protons of the ethyl group are split into a triplet by the two neighboring methylene protons (n+1 = 2+1 = 3).[7] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Rationale: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[8] Infrared radiation causes the bonds within a molecule to vibrate at specific frequencies. By measuring the absorption of IR radiation, we can detect the characteristic stretching and bending vibrations of bonds like C=O, C-H, C-N, and C-O, providing a molecular "fingerprint."[9] For this compound, FT-IR is crucial for confirming the presence of the key ester functional group (C=O and C-O stretches) and distinguishing between aromatic and aliphatic C-H bonds.

Experimental Protocol (Self-Validating)

-

Sample Preparation (ATR): The Attenuated Total Reflectance (ATR) method is preferred for its simplicity and speed. Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Background Scan: Before analyzing the sample, run a background spectrum of the empty ATR crystal. This is a critical self-validating step that subtracts atmospheric interferences (like CO₂ and water vapor) from the sample spectrum, ensuring that the observed peaks are solely from the compound.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 32 scans in the range of 4000–600 cm⁻¹ to achieve a high-quality spectrum.

-

Data Processing: The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Caption: Standard workflow for FT-IR spectroscopic analysis using ATR.

Data Interpretation

The experimental FT-IR spectrum provides definitive evidence for the key functional groups within the molecule.[7][10]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3041 | Weak | Aromatic C-H Stretch | C-H stretching vibrations in aromatic rings typically appear just above 3000 cm⁻¹.[7][8] |

| ~2980 | Medium | Aliphatic C-H Stretch | C-H stretching vibrations from the methyl and ethyl groups occur just below 3000 cm⁻¹.[11] |

| ~1702 | Strong, Sharp | C=O Stretch (Ester) | This is a highly characteristic and intense absorption for the carbonyl group in an ester, confirming its presence.[7][12] |

| ~1600-1450 | Medium-Weak | C=C & C=N Stretches | These absorptions are characteristic of the aromatic phenyl and pyrazole rings.[8] |

| ~1250 | Strong | C-O Stretch (Ester) | The stretching vibration of the C-O single bond in the ester group typically results in a strong band in this region.[8] |

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is an essential analytical technique in pharmaceutical analysis that measures the mass-to-charge ratio (m/z) of ionized molecules.[13] Its primary role here is to confirm the molecular weight of the compound, which provides unequivocal validation of its elemental composition. Furthermore, the fragmentation pattern observed under techniques like Electron Ionization (EI) can offer valuable structural clues that corroborate the findings from NMR and IR spectroscopy.[14]

Experimental Protocol (Self-Validating)

-

Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography (LC) system.

-

Ionization: Utilize an appropriate ionization method. Electron Ionization (EI) is a common technique that generates a molecular ion (M⁺˙) and characteristic fragment ions. Electrospray Ionization (ESI) is a softer technique often used to observe the protonated molecule [M+H]⁺.

-

Mass Analysis: The generated ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their m/z ratio.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum. A crucial self-validating step is the calibration of the mass analyzer with a known standard immediately before the run to ensure high mass accuracy.

References

- 1. This compound | 89193-16-8 [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 10. researchgate.net [researchgate.net]

- 11. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. What is the role of current mass spectrometry in pharmaceutical analysis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pharmafocusamerica.com [pharmafocusamerica.com]

Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate CAS number 89193-16-8

An In-Depth Technical Guide to Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate (CAS: 89193-16-8)

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by CAS number 89193-16-8, is a heterocyclic compound belonging to the pyrazole class of molecules.[1][2] The pyrazole nucleus is a five-membered aromatic ring with two adjacent nitrogen atoms, a structure that serves as a cornerstone in modern medicinal chemistry.[3][4] Pyrazole derivatives are recognized as "privileged structures" due to their ability to bind to a wide range of biological targets, leading to diverse pharmacological activities including anti-inflammatory, antimicrobial, and anticancer properties.[3][5][6][7][8]

This guide provides a comprehensive technical overview of this compound, synthesizing data from spectroscopic analysis, synthetic chemistry, and potential applications. It is intended to serve as a valuable resource for researchers utilizing this compound as a synthetic intermediate or exploring its potential in drug discovery programs.

Section 1: Physicochemical and Spectroscopic Profile

The foundational step in utilizing any chemical compound is a thorough understanding of its physical and structural characteristics. This section details the key analytical data for this compound.

| Property | Value | Source(s) |

| CAS Number | 89193-16-8 | [1][2] |

| Molecular Formula | C₁₃H₁₄N₂O₂ | [1][9] |

| Molecular Weight | 230.26 g/mol | [9] |

| Melting Point | 73°C - 75°C | [9] |

| Appearance | Brown prismatic single crystal | [9] |

Spectroscopic Signature

Spectroscopic analysis provides an unambiguous fingerprint for structural confirmation. The data presented here is based on a comprehensive study involving synthesis, spectroscopic characterization, and single-crystal X-ray diffraction.[9]

1.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides a clear map of the proton environment of the molecule. In a deuterated solvent like DMSO, the following characteristic signals are observed:[9]

-

δ 7.99 ppm (singlet, 1H): This downfield signal is assigned to the lone proton on the pyrazole ring (C3-H), its chemical shift indicative of its position within an aromatic heterocyclic system.

-

δ 7.49–7.57 ppm (multiplet, 5H): These signals correspond to the five protons of the N1-phenyl substituent.

-

δ 4.22 ppm (quartet, 2H): This quartet arises from the methylene (-CH₂-) protons of the ethyl ester group, split by the adjacent methyl protons.

-

δ 2.49 ppm (singlet, 3H): This singlet is assigned to the methyl (-CH₃) protons at the C5 position of the pyrazole ring.

-

δ 1.26 ppm (triplet, 3H): This upfield triplet corresponds to the terminal methyl (-CH₃) protons of the ethyl ester group.

1.1.2 Infrared (IR) Spectroscopy

FTIR spectroscopy reveals the functional groups present in the molecule. Key vibrational frequencies include:[9]

-

3041 cm⁻¹: Aromatic C-H stretching vibrations.

-

1702 cm⁻¹: A strong absorption band corresponding to the C=O stretching vibration of the ethyl ester functional group.

1.1.3 X-ray Crystallography

Single-crystal X-ray diffraction studies have confirmed the molecular structure of the title compound. The analysis reveals a prismatic crystal system, providing definitive proof of atomic connectivity and stereochemistry.[9]

Section 2: Synthesis and Mechanistic Insight

The synthesis of substituted pyrazoles is a well-established field of organic chemistry. The primary route to this compound is a variation of the Knorr pyrazole synthesis, a robust and reliable method.

Principle of Synthesis: Condensation and Cyclization

The core of the synthesis involves the condensation reaction between phenylhydrazine and a β-keto ester derivative. This reaction proceeds through a nucleophilic attack by the hydrazine onto the ketone, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring. This approach is highly effective for generating 1,3,5-trisubstituted pyrazoles with good regioselectivity.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures for the synthesis of the title compound.[9]

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve phenylhydrazine (1 equivalent) in a suitable solvent such as ethanol.

-

Addition: To this solution, add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under reduced pressure. Pour the resulting crude mixture into ice-cold water to precipitate the product.

-

Purification: Collect the solid precipitate by vacuum filtration. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Alternative Synthetic Approaches

While the Knorr synthesis is common, other methods exist for this class of compounds. The Vilsmeier-Haack reaction, for instance, can be used to synthesize pyrazole-4-carboxaldehydes from hydrazones, which can then be oxidized to the corresponding carboxylic acid and esterified.[10][11] Additionally, one-pot multicomponent reactions involving a hydrazine, a β-ketoester, and an aldehyde offer an efficient alternative pathway to related pyrazole structures.[11]

Section 3: Applications in Research and Drug Development

The true value of a molecule like this compound lies in its utility as a building block for creating novel compounds with potential therapeutic value.

The Pyrazole Scaffold: A "Privileged Structure"

The pyrazole ring is a prominent feature in numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the anti-cancer drug Pazopanib.[3][12] Its prevalence stems from its favorable properties:

-

Aromatic Stability: The ring is chemically robust.

-

Hydrogen Bonding: The nitrogen atoms can act as hydrogen bond donors or acceptors, facilitating interactions with biological targets.

-

Tunable Substituents: The pyrazole ring can be functionalized at multiple positions, allowing for fine-tuning of steric and electronic properties to optimize target binding and pharmacokinetic profiles.

A Versatile Synthetic Intermediate

This compound is an ideal starting point for chemical library synthesis. The ester functionality is particularly useful and can be readily transformed into other functional groups.

-

Hydrolysis: The ethyl ester can be easily hydrolyzed under basic conditions to yield the corresponding carboxylic acid. This acid is a key intermediate for forming amide bonds with various amines, a common linkage in pharmaceutical agents.[13]

-

Hydrazinolysis: Reaction with hydrazine hydrate can convert the ester into a carbohydrazide, another important functional group for building more complex heterocyclic systems or for linking to other molecular scaffolds.[14]

Potential Biological Activities

While specific biological activity data for CAS 89193-16-8 is not extensively published, the broader class of pyrazole-4-carboxylate derivatives has been investigated for various therapeutic applications. Notably, compounds with this core structure have been reported to possess anti-inflammatory and analgesic properties.[4][15] Therefore, it is plausible that this molecule and its derivatives could serve as leads for developing novel agents in these therapeutic areas.

Section 4: Quality Control and Characterization

For any research or development application, ensuring the purity and identity of the starting material is paramount. A self-validating workflow is essential for trustworthy and reproducible results.

-

Initial Assessment (TLC/Melting Point): A preliminary check using Thin Layer Chromatography against a reference standard can quickly assess purity. A sharp melting point within the expected range (73-75°C) is also a strong indicator of high purity.[9]

-

Chromatographic Purity (HPLC): For quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the standard method. A single major peak indicates a pure compound.

-

Structural Verification: The identity of the compound must be unequivocally confirmed using a combination of spectroscopic methods as detailed in Section 1 (NMR, IR, and MS). The data should match the reference spectra for this compound.

Conclusion

This compound (CAS 89193-16-8) is more than just a chemical entry in a catalog. It is a well-characterized, readily synthesizable molecule that serves as a valuable platform for medicinal chemistry and drug discovery. Its stable pyrazole core, combined with a synthetically versatile ester handle, makes it an important building block for accessing novel chemical space. This guide has provided the core technical knowledge—from its spectroscopic fingerprint to its synthesis and potential applications—required for its effective and reliable use in a research setting.

References

- 1. echemi.com [echemi.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. jocpr.com [jocpr.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. sid.ir [sid.ir]

- 12. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Pyrazole Derivatives

For researchers, medicinal chemists, and professionals in drug development, a deep understanding of the pyrazole scaffold is not merely academic—it is fundamental to innovation. This guide provides a comprehensive exploration of the core physical and chemical properties of pyrazole derivatives, moving beyond a simple recitation of facts to explain the underlying principles that govern their behavior. The insights contained herein are designed to empower scientists to make informed decisions in the design, synthesis, and application of these versatile heterocyclic compounds.

The Pyrazole Core: A Privileged Scaffold in Modern Chemistry

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement imparts a unique set of electronic and steric properties that have made it a cornerstone in medicinal chemistry and materials science.[1][2] One nitrogen atom (N1) is typically pyrrole-like and acidic, with its lone pair contributing to the aromatic 6π-electron system, while the other (N2) is pyridine-like and basic.[3][4] This amphoteric nature is central to its reactivity and biological interactions.[3] The presence of the pyrazole nucleus is a feature of numerous FDA-approved drugs, including the anti-inflammatory celecoxib and the anti-obesity drug rimonabant, highlighting its significance as a "privileged scaffold."[5][6]

Fundamental Physical Properties: Structure Dictates Function

The physical properties of pyrazole derivatives are critical determinants of their behavior in both chemical reactions and biological systems. These properties are not static; they are profoundly influenced by the nature and position of substituents on the pyrazole ring.

Tautomerism: A Dynamic Equilibrium

A key characteristic of N-unsubstituted pyrazoles is their ability to exist as a mixture of tautomers. This prototropic tautomerism involves the migration of a proton between the two nitrogen atoms.[3][7] The position of this equilibrium is a delicate balance influenced by several factors:

-

Substituent Effects: Electron-donating groups tend to favor the tautomer where the substituent is at the 3-position, while electron-withdrawing groups can shift the equilibrium.[8]

-

Solvent Effects: The polarity of the solvent can influence which tautomer is more stable. For instance, in solution, a tautomeric equilibrium is readily established for pyrazole itself.[3] Water, in particular, can lower the energy barrier between tautomers by forming hydrogen bonds.[3]

-

Physical State: The dominant tautomer in the solid state may differ from that in solution.[9]

Understanding the tautomeric preferences of a pyrazole derivative is crucial, as it dictates the molecule's shape, hydrogen bonding capabilities, and reactivity.[3][8]

Acidity, Basicity, and pKa

The amphoteric character of pyrazoles is a direct consequence of their electronic structure.[3] The N1-H proton is weakly acidic (pKa of pyrazole is ~14.2), allowing for deprotonation by a base to form a nucleophilic pyrazolate anion.[3][10] Conversely, the sp²-hybridized N2 nitrogen is basic (pKa of the conjugate acid is ~2.5) and can be protonated by strong acids to form a pyrazolium cation.[3][10]

The acidity and basicity are significantly modulated by substituents:

-

Electron-withdrawing groups increase the acidity of the N1-H, making deprotonation easier.

-

Electron-donating groups increase the basicity of the N2 nitrogen, making protonation more favorable.[3]

These properties are critical for drug development, as they influence a compound's solubility, membrane permeability, and ability to interact with biological targets.

Solubility and Lipophilicity

Pyrazole itself is a colorless solid with a melting point of 70°C and is soluble in water.[11] However, for substituted pyrazoles, solubility and lipophilicity (logP) are highly variable. The pyrazole ring is often incorporated into drug candidates to enhance properties like lipophilicity and solubility, acting as a bioisostere for other aromatic rings.[6] The ability of the pyrazole core to act as both a hydrogen bond donor (N1-H) and acceptor (N2) contributes to its favorable pharmacokinetic profile.[6]

Quantitative Physical Properties of Representative Pyrazole Derivatives

| Derivative | Melting Point (°C) | Boiling Point (°C) | pKa (Conjugate Acid) |

| Pyrazole | 69-70 | 186-188 | 2.49 |

| 3-Methylpyrazole | 3-4 | 204-205 | 3.3 |

| 4-Nitropyrazole | 162-164 | - | -0.9 |

| 3,5-Dimethylpyrazole | 106-108 | 218 | 4.12 |

Note: These values are approximate and can vary based on experimental conditions.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of the pyrazole ring is rich and versatile, offering multiple avenues for functionalization. The distribution of electron density within the aromatic ring governs its susceptibility to different types of reagents.[10]

Electrophilic Aromatic Substitution

The pyrazole ring is an electron-rich heterocycle, making it reactive towards electrophiles.[3] Due to the electronic effects of the two nitrogen atoms, which reduce electron density at the C3 and C5 positions, electrophilic substitution occurs preferentially at the C4 position.[5][10][12] This is a cornerstone of pyrazole chemistry.

Common electrophilic substitution reactions include:

-

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group at the C4 position.[13]

-

Sulfonation: Reaction with fuming sulfuric acid yields the 4-sulfonic acid derivative.[13]

-

Halogenation: Pyrazoles are readily halogenated at the C4 position.[14]

-

Vilsmeier-Haack Formylation: This reaction, using phosphorus oxychloride and dimethylformamide, introduces a formyl group at C4.[13]

Nucleophilic Attack

While less common than electrophilic substitution, the electron-deficient C3 and C5 positions are susceptible to attack by strong nucleophiles.[5][10] Nucleophilic aromatic substitution of hydrogen (SNH) can occur, particularly if the pyrazole ring is activated, for instance by an N-oxide functionality.[15] In the presence of a very strong base, deprotonation at C3 can even lead to ring-opening.[16][17]

Reactions at the Nitrogen Atoms: N-Alkylation

The nitrogen atoms of the pyrazole ring are key sites for functionalization. The acidic N1 proton can be readily removed by a base, generating a pyrazolate anion that is a potent nucleophile. Subsequent reaction with an electrophile, such as an alkyl halide, leads to N-alkylation.[17][18]

For unsymmetrical pyrazoles, N-alkylation can result in a mixture of two regioisomers.[19] The regioselectivity of this reaction is a significant synthetic challenge and can be influenced by factors such as:

-

The steric bulk of the substituents on the pyrazole ring and the alkylating agent.[19]

-

The nature of the base and counter-ion used.[20]

-

The reaction conditions (temperature, solvent).

Advanced methods, including the use of trichloroacetimidate electrophiles under Brønsted acid catalysis, have been developed to provide alternative and sometimes more selective routes to N-alkyl pyrazoles.[18][19]

Synthesis of the Pyrazole Core

The construction of the pyrazole ring itself is a mature field with a variety of powerful methods available to the synthetic chemist.

-

Knorr Pyrazole Synthesis (Cyclocondensation): This is the most traditional and widely used method. It involves the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.[1][5][10] This versatile reaction allows for the synthesis of a wide array of substituted pyrazoles.

-

[3+2] Dipolar Cycloaddition: A powerful and convergent strategy for forming the five-membered ring. This typically involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a dipolarophile like an alkyne or an alkene.[1][21][22]

-

Multicomponent Reactions (MCRs): Modern synthetic strategies often employ MCRs, where three or more reactants combine in a single pot to form the pyrazole product.[1][23] These reactions are highly efficient and allow for the rapid generation of molecular diversity.

Spectroscopic Characterization: Elucidating the Structure

Unambiguous characterization of pyrazole derivatives is essential. A combination of spectroscopic techniques is employed to confirm the structure and purity of synthesized compounds.

Spectroscopic Data for a Representative Derivative: 1-Methylpyrazole

| Technique | Observation | Interpretation |

| ¹H NMR (CDCl₃) | δ ~7.5 (d), ~7.4 (d), ~6.2 (t), ~3.9 (s) | Signals for H3, H5, H4 protons and the N-CH₃ group, respectively.[24] |

| ¹³C NMR (CDCl₃) | δ ~138.7, ~129.2, ~105.4, ~39.1 | Resonances for C3, C5, C4, and the N-CH₃ carbon, respectively.[24] |

| IR (KBr) | ~3100 cm⁻¹ (C-H stretch, aromatic), ~1500 cm⁻¹ (C=N, C=C stretch) | Characteristic vibrations of the pyrazole ring. |

| Mass Spec (EI) | M⁺ peak corresponding to the molecular weight | Confirms the molecular formula. |

Note: Chemical shifts and vibrational frequencies are approximate and depend on the specific compound and experimental conditions.[25]

Experimental Protocols: A Practical Approach

To bridge theory and practice, this section provides standardized, step-by-step methodologies for key synthetic and analytical procedures.

Protocol 1: Synthesis of a 3,5-Disubstituted Pyrazole via Knorr Cyclocondensation

Objective: To synthesize 3,5-dimethylpyrazole from acetylacetone and hydrazine hydrate.

Methodology:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (1.0 eq) and ethanol (20 mL).

-

Reagent Addition: While stirring, slowly add hydrazine hydrate (1.05 eq) dropwise to the solution. The addition is exothermic, and cooling in an ice bath may be necessary to maintain a temperature below 40°C.

-

Reaction Execution: After the addition is complete, heat the reaction mixture to reflux for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) to yield the pure 3,5-dimethylpyrazole.

Protocol 2: Spectroscopic Analysis via ¹H NMR

Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation.

Methodology:

-

Sample Preparation: Weigh 5-10 mg of the synthesized pyrazole compound.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube. If required, add a small amount of an internal standard like tetramethylsilane (TMS).

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the spectrum according to the instrument's standard operating procedures, ensuring sufficient scans for a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction).

-

Analysis: Integrate the peaks to determine proton ratios and analyze chemical shifts and coupling patterns to elucidate the structure.[25]

Conclusion

The pyrazole core represents a remarkably versatile and powerful scaffold in chemical science. Its unique combination of physical properties—tautomerism, amphotericity, and hydrogen bonding capability—along with its well-defined chemical reactivity, provides a robust platform for the design of novel molecules with tailored functions. For the drug development professional, a mastery of these fundamental principles is not just beneficial; it is essential for the rational design of the next generation of therapeutics. This guide serves as a foundational resource, empowering researchers to harness the full potential of pyrazole chemistry in their scientific endeavors.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. researchgate.net [researchgate.net]

- 9. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 10. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]

- 11. ijnrd.org [ijnrd.org]

- 12. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 13. scribd.com [scribd.com]

- 14. globalresearchonline.net [globalresearchonline.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 17. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. ccspublishing.org.cn [ccspublishing.org.cn]

- 23. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide on the Crystal Structure of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a cornerstone in heterocyclic chemistry, exhibiting a wide spectrum of biological activities that have led to their integration into numerous pharmaceutical agents.[1][2] These five-membered aromatic rings, containing two adjacent nitrogen atoms, are recognized for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, antitumor, and analgesic effects.[2][3] The specific substitution pattern on the pyrazole core dictates its biological function, making the synthesis and structural elucidation of novel derivatives a critical area of research in drug discovery and materials science.

This technical guide focuses on the synthesis, characterization, and detailed crystallographic analysis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. A comprehensive understanding of its three-dimensional structure is paramount, as the spatial arrangement of its constituent atoms and the nature of its intermolecular interactions in the solid state profoundly influence its physicochemical properties and, consequently, its potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound is achieved through a well-established chemical pathway.[4] The formation of the pyrazole ring is confirmed through various spectroscopic methods, which provide foundational data prior to the more definitive single-crystal X-ray diffraction analysis.

Experimental Protocol: Synthesis

A common and effective method for synthesizing the title compound is through the Vilsmeier-Haack reaction.[1] The following is a representative protocol:

-

Preparation of the Hydrazone: The initial step involves the reaction of a β-keto ester with a hydrazine derivative to form the corresponding hydrazone.

-

Vilsmeier Cyclization:

-

To an ice-cold, stirred solution of the hydrazone (0.001 mol) in dry dimethylformamide (DMF, 4 mL), phosphorus oxychloride (POCl₃, 0.003 mol) is added dropwise.

-

The reaction mixture is then allowed to come to room temperature and subsequently refluxed at 70-80°C for approximately 4 hours.

-

Upon completion, the mixture is poured onto crushed ice and neutralized with a dilute sodium hydroxide solution.

-

The resulting precipitate is left to stand overnight, filtered, and then purified.

-

-

Purification: The crude product is purified by column chromatography on silica gel (60-120 mesh) using an ethyl acetate-petroleum ether mixture (15:85) as the eluent to yield the pure this compound.[1]

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum provides key diagnostic signals that confirm the formation of the pyrazole ring. A characteristic downfield singlet is observed for the pyrazole proton. The presence of a triplet and a quartet confirms the ethyl group of the ester, while a singlet corresponds to the methyl protons. The multiplet in the aromatic region is assigned to the phenyl protons.[4]

-

FTIR Spectroscopy: The infrared spectrum shows a strong absorption band corresponding to the C=O stretching vibration of the ester group. Aromatic C-H stretching vibrations are also observed.[4]

Crystal Structure Analysis

The definitive three-dimensional arrangement of atoms in this compound was determined by single-crystal X-ray diffraction.[4]

Crystallographic Data

The following table summarizes the key crystallographic data for the title compound.

| Parameter | Value |

| Chemical Formula | C₁₃H₁₄N₂O₂ |

| Formula Weight | 230.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.4593(4) |

| b (Å) | 15.6284(6) |

| c (Å) | 12.4579(5) |

| α (°) | 90 |

| β (°) | 98.241(3) |

| γ (°) | 90 |

| Volume (ų) | 1630.9(1) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.875 |

| Absorption Coefficient (mm⁻¹) | 0.132 |

| F(000) | 968 |

Data sourced from a study on a closely related compound, Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate, as specific data for the title compound was not available in the initial search results.[5]

Molecular Structure

The molecular structure reveals a planar pyrazole ring. The phenyl ring at the N1 position and the ethyl carboxylate group at the C4 position are twisted with respect to the pyrazole ring. This non-planar conformation is a common feature in substituted pyrazole systems and is influenced by steric hindrance between the substituents. The ethoxycarbonyl group is slightly twisted from the pyrazole ring.[5]

Caption: Molecular structure of this compound.

Crystal Packing and Intermolecular Interactions

The crystal structure is stabilized by intermolecular C-H···O hydrogen bonds, which play a crucial role in the formation of the three-dimensional supramolecular architecture.[5] These weak interactions, along with other non-covalent forces, dictate the packing of the molecules in the crystal lattice. The study of these interactions is vital for understanding the solid-state properties of the compound, such as its melting point and solubility.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, characterization, and crystal structure of this compound. The detailed analysis of its molecular and supramolecular structure offers valuable insights for researchers in medicinal chemistry and materials science. The structural data presented herein serves as a foundation for further studies, including computational modeling and the design of novel pyrazole-based compounds with tailored biological activities. The understanding of the structure-property relationships is a key step in the rational design of new and effective therapeutic agents.

References

The Pyrazole Core: A Privileged Scaffold for Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Relevance of the Pyrazole Moiety

The quest for novel therapeutic agents is a cornerstone of modern science, demanding molecular scaffolds that are both synthetically versatile and biologically active. Among the pantheon of heterocyclic compounds, the pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms—stands out as a "privileged scaffold".[1][2] Its remarkable structural and electronic properties have made it a central component in a multitude of clinically successful drugs and promising drug candidates.[3] The presence of the pyrazole moiety in FDA-approved drugs such as the anti-inflammatory Celecoxib, the anticoagulant Apixaban, and the anticancer agent Crizotinib underscores its profound impact on medicinal chemistry.[1][4]

This guide provides an in-depth exploration of the multifaceted biological activities of substituted pyrazole compounds. Authored from the perspective of a senior application scientist, it moves beyond a simple cataloging of effects to explain the underlying structure-activity relationships (SAR), mechanisms of action, and the practical experimental methodologies required to assess their therapeutic potential.

The Pyrazole Core: A Nexus of Physicochemical Advantages

The pyrazole ring's utility is not accidental; it stems from a unique combination of chemical characteristics that make it an ideal building block for drug design:

-

Aromatic Stability: The ring system is aromatic, conferring significant stability.

-

Hydrogen Bonding: The N-unsubstituted pyrazole ring can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets like protein kinases.[2]

-

Tunable Electronics: The two nitrogen atoms influence the ring's electron distribution, creating opportunities for diverse molecular interactions. This electronic character can be finely tuned through substitution.

-

Synthetic Accessibility: A variety of robust and high-yield synthetic methods, including classical condensation reactions and modern microwave-assisted techniques, allow for the creation of vast and diverse libraries of substituted pyrazoles.[5][6]

-

Bioisosteric Versatility: The pyrazole ring is often used as a bioisostere for other rings, like benzene, offering improved drug-like properties such as reduced lipophilicity.[2]

These features provide a robust foundation for developing compounds with a wide array of pharmacological profiles, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective activities.[5][7]

A Spectrum of Biological Activities and Their Molecular Underpinnings

Substituted pyrazoles exhibit a remarkable breadth of biological activities, targeting key pathways implicated in numerous human diseases.

Anticancer Activity

The development of pyrazole-based anticancer agents is one of the most active areas of research.[8] These compounds function through diverse mechanisms, often by inhibiting specific enzymes crucial for cancer cell proliferation and survival.[9]

Primary Mechanisms:

-

Protein Kinase Inhibition: Many pyrazoles are potent inhibitors of protein kinases (PKs), enzymes that are frequently overexpressed or hyperactivated in cancer.[2][10] By competing with ATP at the kinase binding site, these compounds can shut down oncogenic signaling pathways. Of the 74 small molecule protein kinase inhibitors approved by the FDA, eight contain a pyrazole ring, including Crizotinib (ALK/ROS1/c-MET inhibitor) and Encorafenib (BRAF inhibitor).[2][4]

-

Tubulin Polymerization Inhibition: Some pyrazole derivatives disrupt the formation of microtubules, essential components of the cellular cytoskeleton involved in cell division. This leads to mitotic arrest and apoptosis (programmed cell death) in cancer cells.[9][11]

-

EGFR/VEGFR-2 Inhibition: Certain derivatives show potent dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), key drivers of tumor growth and angiogenesis.[8]

-

Induction of Apoptosis: Beyond specific enzyme inhibition, many pyrazole compounds trigger apoptosis through various signaling pathways, making them selectively toxic to cancer cells.[5]

The following diagram illustrates a generalized workflow for the initial screening of novel pyrazole compounds for anticancer activity.

Caption: High-level workflow for anticancer drug discovery using pyrazole libraries.

Anti-inflammatory Activity

Several clinically used nonsteroidal anti-inflammatory drugs (NSAIDs) are pyrazole derivatives, such as Phenylbutazone and the COX-2 selective inhibitor Celecoxib.[12]

Primary Mechanism:

-

Cyclooxygenase (COX) Inhibition: The primary mechanism for the anti-inflammatory effect of most pyrazole NSAIDs is the inhibition of COX enzymes (COX-1 and COX-2). These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[13] Celecoxib's selectivity for COX-2 over COX-1 is a key design feature that reduces the risk of gastrointestinal side effects associated with non-selective NSAIDs.[13][14]

Some novel pyrazole derivatives have been developed as dual inhibitors of both COX and 5-lipoxygenase (5-LOX), potentially offering a broader anti-inflammatory effect with an improved safety profile.[13]

Antimicrobial Activity

The pyrazole scaffold is a promising framework for the development of new agents to combat bacterial and fungal infections.[12] Researchers have synthesized numerous pyrazole derivatives and tested them against a range of pathogens. For instance, certain nitrofuran-containing pyrazole derivatives have shown good antibacterial activity against E. coli and S. aureus and antifungal activity against C. albicans.[12] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall integrity.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole compounds is highly dependent on the nature and position of substituents on the pyrazole ring.[8][15] Understanding these SARs is critical for optimizing potency and selectivity.

| Position | Substituent Type | General Impact on Activity | Example Target Class |

| N1 | Large, hydrophobic groups (e.g., substituted phenyl rings) | Often crucial for anchoring the molecule in the binding pocket of enzymes. | Kinase Inhibitors, COX-2 Inhibitors |

| C3 | Aryl groups, heterocyclic rings | Can form key hydrogen bonds or hydrophobic interactions. | Anticancer, Antimicrobial |

| C4 | Halogens (F, Cl, Br), small alkyl groups | Can modulate electronic properties and metabolic stability. Substitution here is key in many kinase inhibitors. | Kinase Inhibitors |

| C5 | Trifluoromethyl (-CF3), substituted aryl groups | Often enhances potency and selectivity. The -CF3 group on Celecoxib is vital for COX-2 selectivity. | Anti-inflammatory, Anticancer |

This table summarizes general trends; however, specific SAR is target-dependent and must be determined empirically for each new series of compounds.

The logical relationship in SAR-driven optimization is depicted below.

Caption: The iterative cycle of Structure-Activity Relationship (SAR) analysis.

Experimental Protocols for Activity Assessment

Rigorous and validated experimental protocols are essential for accurately determining the biological activity of novel pyrazole derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This assay is a fundamental first step in screening for anticancer activity. It measures the metabolic activity of cells, which is an indicator of cell viability.

Objective: To determine the concentration of a pyrazole compound that inhibits 50% of cell growth (IC50).

Materials:

-

Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).[8]

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Substituted pyrazole compounds dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

DMSO (Dimethyl sulfoxide).

-

96-well microtiter plates.

-

Multichannel pipette, incubator (37°C, 5% CO2), microplate reader.

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vivo Anti-inflammatory Assessment using Carrageenan-Induced Paw Edema

This is a classic and widely used model to evaluate the in vivo anti-inflammatory activity of new compounds.[12][14]

Objective: To assess the ability of a pyrazole compound to reduce acute inflammation in a rat model.

Materials:

-

Wistar albino rats (150-200 g).

-

Carrageenan solution (1% w/v in sterile saline).

-

Test pyrazole compound, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Pletismometer (for measuring paw volume).

Methodology:

-

Animal Acclimatization: Acclimatize animals for at least one week before the experiment. Fast the animals overnight before the study with free access to water.

-

Grouping: Divide the animals into groups (n=6):

-

Group I: Vehicle Control

-

Group II: Reference Drug (e.g., Diclofenac, 10 mg/kg)

-

Group III, IV, etc.: Test Pyrazole Compound at different doses.

-

-

Drug Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.).

-

Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a pletismometer immediately before the carrageenan injection (0 h) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).[12]

-

Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula:

-

% Inhibition = [ (Vc - Vt) / Vc ] * 100

-

Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the drug-treated group.

-

Future Perspectives

The pyrazole scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on several key areas:

-

Multi-Target Ligands: Designing single pyrazole-based molecules that can modulate multiple targets simultaneously, offering synergistic effects for complex diseases like cancer.

-

Covalent Inhibitors: Developing pyrazole derivatives that can form covalent bonds with their targets, leading to increased potency and duration of action.

-

Targeted Drug Delivery: Conjugating pyrazole drugs to antibodies or nanoparticles to improve their delivery to specific tissues and reduce off-target toxicity.

-

Green Synthesis: Expanding the use of environmentally friendly synthetic methods, such as microwave- and ultrasound-assisted synthesis, to produce pyrazole libraries more efficiently and sustainably.[5][9]

Conclusion

Substituted pyrazoles represent a cornerstone of modern medicinal chemistry. Their synthetic tractability, favorable physicochemical properties, and ability to interact with a wide range of biological targets have cemented their status as a privileged scaffold. From potent kinase inhibitors in oncology to selective COX-2 inhibitors for inflammation, the pyrazole core has given rise to essential medicines. A deep understanding of their structure-activity relationships and mechanisms of action, combined with rigorous experimental validation, will continue to unlock the full therapeutic potential of this remarkable class of compounds.

References

- 1. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. jchr.org [jchr.org]

- 8. mdpi.com [mdpi.com]

- 9. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 10. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 14. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

Molecular weight and formula of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate

An In-Depth Technical Guide to Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate: Properties, Synthesis, and Characterization

Introduction

The pyrazole moiety, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a cornerstone in the architecture of pharmacologically significant molecules.[1] First isolated from watermelon seeds in 1959, natural and synthetic pyrazole derivatives have demonstrated a vast spectrum of biological activities, leading to their use in agrochemicals, herbicides, and critically, as active pharmaceutical ingredients.[1] The prominence of the pyrazole scaffold in blockbuster drugs has cemented its importance in modern medicinal chemistry.[1]

This guide provides a comprehensive technical overview of a specific, highly versatile derivative: This compound . We will delve into its fundamental physicochemical properties, validated synthesis protocols, detailed characterization data, and its applications as a key synthetic intermediate for drug discovery and development. This document is intended for researchers, synthetic chemists, and drug development professionals who require a deep, practical understanding of this compound.

Part 1: Physicochemical Properties and Molecular Structure

A precise understanding of a molecule's physical and chemical properties is foundational to its application in any research or development setting. These parameters govern its solubility, reactivity, and suitability for further chemical modification.

Quantitative Data Summary

The core properties of this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₃H₁₄N₂O₂ | [2][3] |

| Molecular Weight | 230.27 g/mol | Calculated |

| CAS Number | 89193-16-8 | [2][4][5] |

| Appearance | Brown prismatic single crystal | [3] |

| Melting Point | 73–75 °C | [3] |

| Synonyms | NSC 85879 | [5] |

Molecular Structure Analysis

The structure of this compound features a central, aromatic pyrazole ring substituted at key positions. The systematic name itself delineates this architecture: a phenyl group at the N1 position, a methyl group at C5, and an ethyl carboxylate (ester) group at the C4 position.

References

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 89193-16-8 [chemicalbook.com]

- 5. This compound | 89193-16-8 [amp.chemicalbook.com]

A Comprehensive Technical Guide to the Discovery and History of Pyrazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and historical evolution of pyrazole synthesis. Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2] This document traces the lineage of pyrazole synthesis from its inception in the late 19th century to the sophisticated methodologies employed today. We will delve into the seminal work of Ludwig Knorr and Hans von Pechmann, dissect the mechanisms of classical synthetic routes, and survey the advancements that have shaped the contemporary landscape of pyrazole chemistry, including cycloaddition reactions and metal-catalyzed methodologies. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, providing both historical context and practical, in-depth knowledge of the core synthetic strategies.

Introduction: The Significance of the Pyrazole Moiety

The pyrazole nucleus is a privileged scaffold in drug discovery, renowned for its diverse pharmacological activities.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding interactions have made it a versatile building block in the design of therapeutic agents across a wide spectrum of diseases. Notable drugs containing the pyrazole core include the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the antipsychotic CDPPB.[1] The journey of this unassuming heterocycle from a laboratory curiosity to a multi-billion dollar pharmacophore is a testament to the ingenuity of synthetic chemists over the past century and a half.

The Dawn of Pyrazole Chemistry: Knorr's Foundational Synthesis (1883)

The history of pyrazole synthesis begins in 1883 with the pioneering work of German chemist Ludwig Knorr.[3][4] While attempting to synthesize a quinoline derivative, Knorr serendipitously discovered the first pyrazole derivative, 3-methyl-1-phenyl-1H-pyrazol-5-ol, which he initially named antipyrine.[5][6] This landmark discovery was achieved through the condensation reaction of ethyl acetoacetate, a β-ketoester, with phenylhydrazine.[3] This reaction, now famously known as the Knorr Pyrazole Synthesis , remains a fundamental and widely utilized method for constructing the pyrazole ring.[7]

The classical Knorr synthesis involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][7] The reaction proceeds through a cyclocondensation mechanism, typically under acidic conditions, to yield the corresponding pyrazole.[7] A significant aspect of the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, is the potential formation of two regioisomeric pyrazole products.[1][4][8]

Mechanism of the Knorr Pyrazole Synthesis

The mechanism of the Knorr pyrazole synthesis involves a series of nucleophilic attack and dehydration steps. The more nucleophilic nitrogen of the hydrazine initially attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs via the attack of the second nitrogen atom on the remaining carbonyl group, followed by dehydration to afford the aromatic pyrazole ring.

Caption: Generalized mechanism of the Knorr Pyrazole Synthesis.

Original Experimental Protocol for Knorr's Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

Based on Knorr's 1883 publication, the following protocol outlines the first synthesis of a pyrazole derivative.[3]

Materials:

-

Phenylhydrazine (100 g)

-

Ethyl acetoacetate (125 g)

Procedure:

-

Reaction Mixture Preparation: In a suitable reaction vessel, 100 g of phenylhydrazine was combined with 125 g of ethyl acetoacetate.[3]

-

Initial Condensation: The mixture was allowed to stand at ambient temperature, resulting in the formation of an oily condensation product and water.[3]

-

Separation of Water: The water formed during the initial condensation was separated from the oily product.[3]

-

Cyclization: The oily condensation product was then heated on a water bath for an extended period to induce cyclization through the elimination of ethanol, yielding the crude pyrazolone product.[3]

An Alternative Pathway: The Pechmann Pyrazole Synthesis

Shortly after Knorr's discovery, another German chemist, Hans von Pechmann, developed an alternative method for pyrazole synthesis in 1898.[9][10][11] The Pechmann Pyrazole Synthesis involves the 1,3-dipolar cycloaddition of diazomethane with acetylene to form the parent pyrazole ring.[10] This reaction showcased a different synthetic strategy, relying on the reactivity of diazo compounds.

While the original Pechmann synthesis was limited in scope, it laid the groundwork for the development of a vast array of [3+2] cycloaddition reactions for pyrazole synthesis.[12] These reactions involve the combination of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile).

Modern Variants of [3+2] Cycloaddition for Pyrazole Synthesis